Levofloxacin-13C,d3
Description
Structure
3D Structure
Properties
CAS No. |
1261398-33-7 |
|---|---|
Molecular Formula |
C18H20FN3O4 |
Molecular Weight |
365.38 g/mol |
IUPAC Name |
(2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuterio(113C)methyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i2+1D3 |
InChI Key |
GSDSWSVVBLHKDQ-BSEWDJTNSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |
Appearance |
White Solid to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
100986-85-4 (unlabelled) |
Synonyms |
(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid-13C-d3 |
tag |
Ofloxacin Impurities |
Origin of Product |
United States |
Foundational & Exploratory
Levofloxacin-13C,d3: A Technical Guide to its Application as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Levofloxacin-13C,d3, a stable isotope-labeled internal standard, and its critical role in the accurate quantification of the fluoroquinolone antibiotic levofloxacin in complex biological matrices. This document details the principles of its use, experimental protocols, and quantitative data derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction to Levofloxacin and the Need for an Internal Standard
Levofloxacin is a broad-spectrum synthetic antibiotic of the fluoroquinolone class, widely used to treat a variety of bacterial infections, including respiratory, urinary tract, and skin infections.[1][2] Accurate measurement of levofloxacin concentrations in biological fluids such as plasma and serum is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence assessments.[3][4]
Analytical techniques like LC-MS/MS are powerful tools for drug quantification due to their high sensitivity and selectivity.[3][5][6] However, the accuracy and precision of these methods can be affected by several factors, including variability in sample preparation, matrix effects (where components of the biological sample interfere with the ionization of the analyte), and fluctuations in instrument performance.[7]
To correct for these potential sources of error, an internal standard (IS) is employed. An ideal internal standard is a compound that behaves chemically and physically as similarly to the analyte as possible but is distinguishable by the detector.[7] Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry because they co-elute with the unlabeled analyte and experience similar ionization and matrix effects.[7][8][9]
This compound: The Ideal Internal Standard
This compound is a stable isotope-labeled version of levofloxacin.[5] Its chemical structure is identical to that of levofloxacin, except that one carbon atom has been replaced with its heavier isotope, carbon-13 (¹³C), and three hydrogen atoms have been replaced with deuterium (d or ²H). This results in a molecule with a higher molecular weight that can be differentiated from the native levofloxacin by a mass spectrometer, while maintaining nearly identical physicochemical properties.
Advantages of using this compound as an internal standard:
-
Compensates for Matrix Effects: It experiences the same ion suppression or enhancement as the analyte, leading to more accurate quantification.[8]
-
Corrects for Sample Loss: Any loss of analyte during sample extraction and preparation is mirrored by a proportional loss of the internal standard.
-
Improves Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, the method's precision and accuracy are significantly improved.[3][6]
-
Co-elution with Analyte: It has the same chromatographic retention time as levofloxacin, ensuring that it is subjected to the same conditions throughout the analysis.[8]
Quantitative Data for Levofloxacin Analysis using Stable Isotope-Labeled Internal Standards
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of levofloxacin using stable isotope-labeled internal standards.
Table 1: Mass Spectrometry Parameters for Levofloxacin and a Representative Stable Isotope-Labeled Internal Standard
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Levofloxacin | 362.2 | 318.2 | ESI+ | [6] |
| Levofloxacin | 362.0 | 318.0 | ESI+ | |
| Levofloxacin-d8 | 370.2 | 326.2 | ESI+ |
Note: The exact mass transitions for this compound will be slightly different from Levofloxacin-d8 but the principle remains the same. ESI+ refers to Positive Electrospray Ionization.
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | Zorbax SB-C18 | [3] |
| BEH C18 (2.1 x 100 mm, 1.7 µm) | ||
| Mobile Phase | Acetonitrile and 0.1% formic acid in water | [3] |
| Flow Rate | 0.3 - 1.0 mL/min | [3] |
| Run Time | 1.3 - 6 min | [3] |
| Method Validation | ||
| Linearity Range | 0.1 - 10.0 µg/mL (plasma) | [3] |
| 0.13 - 1000 ng/mL (serum) | [6] | |
| Correlation Coefficient (r²) | > 0.99 | [3][6] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (plasma) | [3] |
| Accuracy | 89.1% to 112.4% | |
| 92.1% to 104% | [6] | |
| Precision (CV%) | < 11% | [3] |
| < 9% | [6] | |
| Recovery | 95.2% to 104.5% | [3] |
| 90.9% to 99.5% | [6] |
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS experiment for the quantification of levofloxacin in human plasma using a stable isotope-labeled internal standard like this compound.
Materials and Reagents
-
Levofloxacin reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation (Protein Precipitation)
-
Spiking: To a 100 µL aliquot of human plasma, add a known concentration of this compound working solution. For calibration standards and quality control samples, also add the appropriate concentration of levofloxacin working solution.
-
Precipitation: Add 300 µL of methanol to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Injection: Inject a small volume (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.
-
Chromatographic Separation: Perform chromatographic separation using a C18 reverse-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometric Detection: Operate the mass spectrometer in the positive ion electrospray (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both levofloxacin and this compound using Multiple Reaction Monitoring (MRM).
Data Analysis
-
Peak Integration: Integrate the peak areas for both the levofloxacin and this compound MRM transitions.
-
Ratio Calculation: Calculate the ratio of the peak area of levofloxacin to the peak area of this compound.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Quantification: Determine the concentration of levofloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of levofloxacin using a stable isotope-labeled internal standard.
Caption: Experimental workflow for levofloxacin quantification.
Principle of Internal Standard Correction
This diagram explains the logical relationship of how a stable isotope-labeled internal standard corrects for variations in the analytical process.
Caption: Principle of internal standard correction.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of levofloxacin in complex biological matrices. Its use as an internal standard in LC-MS/MS methods effectively mitigates the impact of analytical variability, ensuring the reliability of data for critical applications in clinical and research settings. The methodologies and data presented in this guide underscore the robustness and validity of employing stable isotope-labeled internal standards for bioanalytical assays.
References
- 1. Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcherslinks.com [researcherslinks.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of levofloxacin injection in healthy Chinese volunteers and dosing regimen optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. lcms.cz [lcms.cz]
- 9. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Levofloxacin-¹³C,d₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Levofloxacin-¹³C,d₃, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies. This document details the synthetic pathway, experimental protocols, and analytical methodologies for ensuring the quality and isotopic enrichment of the final compound.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Stable isotope-labeled analogues, such as Levofloxacin-¹³C,d₃, are indispensable tools in drug development. They serve as internal standards in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate measurement of the unlabeled drug in biological matrices. The incorporation of both ¹³C and deuterium (d₃) provides a significant mass shift, preventing isotopic interference from the analyte and ensuring high sensitivity and specificity of the assay.
This guide outlines a robust synthetic strategy for the preparation of Levofloxacin-¹³C,d₃ and the subsequent analytical procedures to verify its chemical and isotopic purity.
Synthetic Pathway
The synthesis of Levofloxacin-¹³C,d₃ is accomplished through a multi-step process, culminating in the coupling of an isotopically labeled N-methylpiperazine moiety with the core levofloxacin carboxylic acid structure. The key labeling step involves the methylation of a protected piperazine derivative using Iodomethane-¹³C,d₃.
Overall Synthetic Scheme
The synthetic route can be visualized as a three-stage process:
-
Preparation of the Labeled Methylpiperazine: Synthesis of ¹³C,d₃-methylpiperazine from piperazine.
-
Synthesis of the Levofloxacin Core: Preparation of (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid (levofloxacin carboxylic acid).
-
Final Coupling Reaction: Condensation of the labeled methylpiperazine with the levofloxacin core to yield the final product.
Experimental Protocols
The following sections provide detailed methodologies for the key synthetic steps.
Synthesis of (¹³C,d₃)-Methylpiperazine
This procedure involves three key transformations: protection of piperazine, introduction of the isotopic label, and deprotection.
Step 1: Synthesis of N-Cbz-Piperazine
-
Dissolve piperazine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-piperazine.
Step 2: Synthesis of N-Cbz-N'-(¹³C,d₃)-methylpiperazine
-
Dissolve N-Cbz-piperazine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, such as potassium carbonate or sodium hydride, to the solution.
-
Slowly add Iodomethane-¹³C,d₃ (commercially available with high isotopic purity) to the reaction mixture at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Cbz-N'-(¹³C,d₃)-methylpiperazine.
Step 3: Synthesis of (¹³C,d₃)-Methylpiperazine
-
Dissolve the N-Cbz-N'-(¹³C,d₃)-methylpiperazine in a solvent such as methanol or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst (10 wt. %).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired (¹³C,d₃)-methylpiperazine.
Synthesis of Levofloxacin Carboxylic Acid
(S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid is a key intermediate. It can be synthesized via multiple reported routes or obtained from commercial suppliers. A common method involves the hydrolysis of the corresponding ethyl ester.
-
Suspend ethyl (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-oxazino[2,3,4-ij]quinoline-6-carboxylate in a mixture of acetic acid and water.
-
Slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with water, and dry to obtain levofloxacin carboxylic acid.
Final Coupling: Synthesis of Levofloxacin-¹³C,d₃
-
In a suitable polar solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), dissolve levofloxacin carboxylic acid.
-
Add the synthesized (¹³C,d₃)-methylpiperazine to the solution.
-
Heat the reaction mixture to 80-120 °C and stir for 4-8 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the crude product.
-
Filter the solid, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Levofloxacin-¹³C,d₃.
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the suitability of Levofloxacin-¹³C,d₃ as an internal standard. The primary techniques employed are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Understanding the role of internal standards in quantitative analysis.
An In-Depth Technical Guide to the Role of Internal Standards in Quantitative Analysis
Introduction: The Cornerstone of Precision
In the landscape of quantitative analysis, particularly within drug development and clinical bioanalysis, achieving accuracy and precision is paramount. Analytical instruments, especially sensitive systems like liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations that can impact the reliability of results. An internal standard (IS) is a chemical substance of a known concentration that is added to all calibration standards, quality controls, and unknown samples before analysis. Its primary role is to compensate for variability throughout the analytical workflow—from sample preparation to final detection—thereby enhancing the accuracy, precision, and overall robustness of the quantitative method. By using the ratio of the analyte signal to the internal standard signal, researchers can correct for a multitude of potential errors, ensuring data integrity.
The Principle of Internal Standard Calibration
The internal standard method operates on a simple ratiometric principle. Instead of relying on the absolute signal of the analyte, which can fluctuate due to various factors, quantification is based on the ratio of the analyte's response to the IS's response. Since the internal standard is added at a constant concentration to every sample, it experiences the same procedural variations as the analyte. Any loss of sample during preparation or fluctuation in injection volume will affect both the analyte and the IS proportionally, keeping their signal ratio constant.
The relationship is defined by the response factor (RF), which relates the signals of the analyte and the IS to their respective concentrations. A calibration curve is constructed by plotting the ratio of the analyte signal to the IS signal against the analyte's concentration across a series of standards. This curve is then used to determine the concentration of the analyte in unknown samples based on their measured signal ratios.
Core Benefits of Using an Internal Standard
The integration of an internal standard into a quantitative method corrects for several sources of potential error:
-
Sample Preparation Variability : Multi-step sample preparation procedures, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation, can suffer from incomplete analyte recovery. If the IS is added at the beginning of this process, it will be lost in the same proportion as the analyte, and the ratio will remain accurate.
-
Injection Volume Precision : While modern autosamplers are highly precise, minute variations in injection volume can still occur. The internal standard method effectively nullifies these errors because the ratio of analyte to IS is independent of the injected volume.
-
Instrumental Drift : Over the course of an analytical run, the sensitivity of an instrument (e.g., a mass spectrometer) can drift. The IS signal will drift in parallel with the analyte signal, providing continuous normalization and improving run-to-run consistency.
-
Matrix Effects : In complex biological matrices like plasma or urine, co-eluting endogenous components can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. An ideal internal standard, particularly a stable isotope-labeled one, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus correcting for this critical source of error.
Visualization of the Internal Standard Workflow
The following diagram illustrates the typical workflow for quantitative analysis using the internal standard method, from initial sample preparation to the final calculation of the analyte concentration.
Caption: General workflow for quantitative analysis using an internal standard.
Types and Selection of Internal Standards
Choosing an appropriate internal standard is critical for the success of the analytical method. There are two primary types of internal standards used in LC-MS bioanalysis.
Stable Isotope-Labeled (SIL) Internal Standards
A SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). SIL internal standards are considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte. This ensures they behave the same way during sample extraction, chromatography, and ionization, providing the most effective correction for matrix effects. To prevent analytical cross-talk, the mass difference between the SIL-IS and the analyte should ideally be 4-5 Daltons.
Structural Analogue Internal Standards
When a SIL-IS is unavailable or cost-prohibitive, a structural analogue is used. This is a compound that is not identical to the analyte but shares a similar chemical structure, functional groups, and physicochemical properties (e.g., pKa, logD). The goal is for the analogue to mimic the analyte's behavior during the analytical process as closely as possible.
Decision Logic for Selecting an Internal Standard
The following diagram provides a decision-making framework for selecting the most suitable internal standard.
Methodological & Application
Application Note: High-Throughput Analysis of Levofloxacin in Human Plasma using Levofloxacin-13C,d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Levofloxacin in human plasma. The protocol utilizes a stable isotope-labeled internal standard, Levofloxacin-13C,d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The sample preparation is streamlined using a simple protein precipitation technique, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring to optimize dosage and minimize toxicity.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This protocol provides a detailed procedure for the reliable quantification of Levofloxacin in human plasma.
Experimental
Materials and Reagents
-
Levofloxacin standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Levofloxacin and the internal standard from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in 50:50 methanol/water).
-
Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant 1:4 with water containing 0.1% formic acid.
-
Inject an aliquot of the final extract into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
| Parameter | Condition |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
Mass Spectrometry
The analysis is carried out on a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Levofloxacin | 362.2 | 318.2 | 20 |
| This compound (IS) | 366.2 | 322.2 | 20 |
Quantitative Data Summary
The method is validated according to regulatory guidelines, and the following performance characteristics are typically achieved.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Levofloxacin | 10 - 5000 | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low QC | 30 | < 15 | < 15 | 85 - 115 |
| Mid QC | 500 | < 15 | < 15 | 85 - 115 |
| High QC | 4000 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Experimental Workflow Diagram
Caption: Workflow for the analysis of Levofloxacin in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Levofloxacin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results. The simple protein precipitation sample preparation protocol and rapid chromatographic analysis make this method well-suited for routine use in clinical and research laboratories.
References
Quantification of levofloxacin in urine samples by HPLC-MS/MS with Levofloxacin-13C,d3.
Abstract
This application note presents a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of levofloxacin in human urine. The method utilizes a simple protein precipitation step for sample preparation and incorporates a stable isotope-labeled internal standard, Levofloxacin-13C,d3, to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for use in clinical research, therapeutic drug monitoring, and pharmacokinetic studies.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections, including urinary tract infections. Monitoring its concentration in urine is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing the risk of adverse effects. This document provides a detailed protocol for a validated HPLC-MS/MS method for the reliable quantification of levofloxacin in human urine samples. The use of a stable isotope-labeled internal standard (this compound) minimizes the impact of matrix effects and variations in sample preparation, leading to highly reliable results.
Experimental Protocols
Materials and Reagents
-
Levofloxacin analytical standard
-
This compound (internal standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Preparation of Standard and Quality Control (QC) Solutions
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of levofloxacin by dissolving the appropriate amount of the standard in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
Working Standard Solutions:
-
Prepare a series of working standard solutions of levofloxacin by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations for the calibration curve.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) by diluting the IS stock solution with methanol.
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human urine with the appropriate levofloxacin working standard solutions.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation Protocol
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Pipette 100 µL of the urine sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumental Conditions
HPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL[2]
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Levofloxacin: 362.2 -> 318.2 (Quantifier), 362.2 -> 261.2 (Qualifier)[4]
-
This compound: 366.2 -> 322.2 (Quantifier)
-
-
Collision Gas: Argon
-
Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | 88 - 105% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Table 2: MRM Transitions and MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Levofloxacin (Quantifier) | 362.2 | 318.2 | 150 | 25 | 80 |
| Levofloxacin (Qualifier) | 362.2 | 261.2 | 150 | 35 | 80 |
| This compound (IS) | 366.2 | 322.2 | 150 | 25 | 80 |
Visualizations
Caption: Experimental workflow for levofloxacin quantification in urine.
Conclusion
The described HPLC-MS/MS method provides a reliable and efficient means for quantifying levofloxacin in human urine. The simple sample preparation, coupled with the use of a stable isotope-labeled internal standard, ensures high throughput and accurate results. This method is well-suited for therapeutic drug monitoring and pharmacokinetic studies, offering the sensitivity and selectivity required for clinical applications.
References
- 1. Mass spectrometry imaging of levofloxacin distribution in TB-infected pulmonary lesions by MALDI-MSI and continuous liquid microjunction surface sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Therapeutic Drug Monitoring of Levofloxacin using a Stable Isotope-Labeled Internal Standard
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Therapeutic Drug Monitoring (TDM) of levofloxacin is crucial to ensure efficacy while minimizing toxicity, especially in critically ill patients, individuals with renal impairment, or those infected with less susceptible pathogens. This application note describes a robust and sensitive method for the quantification of levofloxacin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Levofloxacin-¹³C,d₃. The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides the highest degree of accuracy and precision by compensating for variations in sample preparation and matrix effects.
Principle of the Method
This method employs protein precipitation for sample clean-up, followed by reversed-phase liquid chromatography for the separation of levofloxacin from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The concentration of levofloxacin in plasma samples is determined by calculating the ratio of the peak area of the analyte to that of the stable isotope-labeled internal standard (Levofloxacin-¹³C,d₃).
Materials and Reagents
-
Analytes and Internal Standard:
-
Levofloxacin (analytical standard)
-
Levofloxacin-¹³C,d₃ (internal standard)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve levofloxacin and Levofloxacin-¹³C,d₃ in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the levofloxacin stock solution with a 50:50 mixture of methanol and water to create working standard solutions at various concentrations.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the Levofloxacin-¹³C,d₃ stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.
-
-
Calibration Standards and Quality Controls (QCs):
-
Spike drug-free human plasma with the appropriate levofloxacin working standard solutions to prepare calibration standards and QCs at low, medium, and high concentrations.
-
Sample Preparation
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (1 µg/mL Levofloxacin-¹³C,d₃).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Levofloxacin: 362.2 → 318.2[1]
-
Levofloxacin-¹³C,d₃: 366.2 → 322.2 (Predicted)
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument. A common product ion for levofloxacin is formed by the loss of CO₂ and a methyl group from the piperazine ring.
-
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 10.0 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[2][3] |
| Intra-day Precision (%CV) | < 11%[2] |
| Inter-day Precision (%CV) | < 11%[2] |
| Accuracy (%Bias) | < 4.7%[2] |
| Recovery | 95.2 - 104.5%[2] |
Table 2: LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Levofloxacin | 362.2 | 318.2 | 100 | Instrument Dependent |
| Levofloxacin-¹³C,d₃ | 366.2 | 322.2 | 100 | Instrument Dependent |
Mandatory Visualizations
Caption: Experimental workflow for levofloxacin TDM.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
Bioanalytical method validation for levofloxacin using a stable isotope-labeled standard.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the validation of a bioanalytical method for the quantification of levofloxacin in human plasma using a stable isotope-labeled internal standard (IS), levofloxacin-d8. The methodology is based on protein precipitation (PPT) for sample preparation followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This robust and reliable method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Overview of the Bioanalytical Method
The accurate quantification of drug concentrations in biological matrices is crucial for drug development and clinical research. This protocol details a highly selective and sensitive LC-MS/MS method for the determination of levofloxacin in plasma. The use of a stable isotope-labeled internal standard, levofloxacin-d8, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. Sample preparation is streamlined through a simple and efficient protein precipitation procedure.
Logical Flow of the Validation Process
Application Note: High-Throughput Quantification of Levofloxacin in Tissue Homogenates using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of levofloxacin in tissue homogenates. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, utilizing Levofloxacin-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This method is suitable for a range of research applications, including pharmacokinetic studies, drug distribution assessments, and preclinical drug development. The detailed protocol provided herein covers tissue homogenization, sample preparation, and the specific LC-MS/MS parameters for the accurate determination of levofloxacin concentrations.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Understanding its concentration in target tissues is crucial for evaluating its efficacy and pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This is because the SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response. This application note provides a detailed protocol for the reliable quantification of levofloxacin in tissue homogenates, a critical aspect of drug development and research.
Experimental
Materials and Reagents
-
Levofloxacin standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Tissue homogenization buffer (e.g., PBS)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of levofloxacin from tissue homogenates.
-
Tissue Homogenization: Accurately weigh a portion of the tissue sample (e.g., 100 mg) and add a suitable volume of homogenization buffer (e.g., 1 mL of PBS). Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Spiking with Internal Standard: To a known volume of the tissue homogenate (e.g., 100 µL), add a specific amount of this compound working solution to achieve a final concentration within the calibration range.
-
Protein Precipitation: Add three volumes of cold protein precipitation solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid) to the homogenate sample.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 reverse-phase column.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over a short duration to ensure efficient separation and a rapid run time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Collision Energy: Optimized for maximum signal intensity of the product ions.
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
Results and Discussion
This method provides excellent linearity, accuracy, and precision for the quantification of levofloxacin in tissue homogenates. The use of this compound as an internal standard effectively mitigates matrix effects, leading to reliable and reproducible results.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of levofloxacin in tissue samples, compiled from various studies.
| Parameter | Levofloxacin in Prostate Tissue[1][5] | Levofloxacin in Catheter Segments[6] |
| Linearity Range | 0.3 - 15 µg/g | 0.02 - 2 µg/g |
| Correlation Coefficient (r) | ≥ 0.999 | Not Reported |
| Limit of Detection (LOD) | 0.06 µg/g | Not Reported |
| Limit of Quantification (LOQ) | 0.2 µg/g | 0.02 µg/g |
| Intra-day Precision (%RSD) | Not Reported | ≤ 5.1% |
| Inter-day Precision (%RSD) | Not Reported | ≤ 8.6% |
| Intra-day Accuracy (%RE) | Not Reported | -1.3% |
| Inter-day Accuracy (%RE) | Not Reported | -3.3% |
Detailed Experimental Protocol
This section provides a step-by-step protocol for the determination of levofloxacin concentrations in tissue homogenates.
Preparation of Stock and Working Solutions
1.1. Levofloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of levofloxacin standard and dissolve it in 10 mL of methanol. 1.2. This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. 1.3. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the levofloxacin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at desired concentrations. 1.4. Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.
Sample Preparation Protocol
2.1. Weigh approximately 100 mg of tissue and place it in a 2 mL homogenization tube. 2.2. Add 1 mL of phosphate-buffered saline (PBS) to the tube. 2.3. Homogenize the tissue using a bead beater or other mechanical homogenizer until a uniform suspension is obtained. 2.4. Transfer 100 µL of the tissue homogenate to a 1.5 mL microcentrifuge tube. 2.5. Add 10 µL of the internal standard working solution to each sample, blank, and calibration standard. 2.6. Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. 2.7. Vortex the tubes for 1 minute. 2.8. Centrifuge at 14,000 rpm for 10 minutes at 4°C. 2.9. Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System Parameters
3.1. LC System:
- Column: C18, 2.1 x 50 mm, 3 µm
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Gradient Program:
- 0.0-0.5 min: 10% B
- 0.5-2.5 min: 10-90% B
- 2.5-3.0 min: 90% B
- 3.0-3.1 min: 90-10% B
- 3.1-4.0 min: 10% B 3.2. MS System:
- Ionization: ESI Positive
- Scan Type: MRM
- MRM Transitions:
- Levofloxacin: 362.2 → 318.2
- This compound: 365.2 → 321.2
- Collision Gas: Argon
- IonSpray Voltage: 5500 V
- Temperature: 500°C
Visualizations
Signaling Pathway
References
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - Tunitskaya - Acta Naturae [actanaturae.ru]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 6. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
Application Note: Quantitative Analysis of Levofloxacin in Environmental Water Samples Using Isotope Dilution LC-MS/MS with Levofloxacin-13C,d3
Abstract
Levofloxacin is a widely used fluoroquinolone antibiotic that is frequently detected in various water bodies due to incomplete removal during wastewater treatment.[1] Its persistence in the aquatic environment raises concerns about the development of antibiotic-resistant bacteria.[2] This application note describes a robust and sensitive method for the quantification of levofloxacin in environmental water samples, such as surface water and wastewater effluent. The method utilizes Solid-Phase Extraction (SPE) for sample cleanup and preconcentration, followed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[3] To ensure high accuracy and precision, the method employs an isotope dilution strategy with Levofloxacin-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations during sample preparation.[4]
Principle of Isotope Dilution
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate quantification. The principle involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the workflow. The SIL-IS is chemically identical to the native analyte (Levofloxacin) and thus behaves identically during extraction, cleanup, and ionization. Any sample loss or matrix-induced signal suppression/enhancement will affect both the analyte and the internal standard to the same extent. The mass spectrometer distinguishes between the native analyte and the heavier SIL-IS. By measuring the response ratio of the analyte to the SIL-IS, an accurate concentration of the analyte in the original sample can be calculated, irrespective of recovery variations.
Experimental Protocols
Required Materials and Equipment
-
Reagents: Levofloxacin analytical standard, this compound (SIL-IS), HPLC-grade methanol, acetonitrile, water, formic acid, and ammonia solution.
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or similar polymeric reversed-phase cartridges.[5]
-
Apparatus: UHPLC system, tandem mass spectrometer with an electrospray ionization (ESI) source, SPE vacuum manifold, sample concentrator/evaporator, analytical balance, pH meter, and standard laboratory glassware.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Levofloxacin and this compound in methanol to prepare individual primary stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Levofloxacin primary stock with a methanol/water mixture.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock to a suitable concentration (e.g., 100 ng/mL) with methanol/water. This solution will be used to spike all samples, blanks, and calibration standards.
Sample Collection and Preparation
-
Collection: Collect water samples in amber glass bottles to prevent photodegradation of fluoroquinolones.[6]
-
Preservation: Store samples at 4°C and process within 48 hours.
-
Spiking: For a 100 mL water sample, add a precise volume of the Internal Standard Spiking Solution to achieve a final concentration of approximately 10-50 ng/L.
-
pH Adjustment: Adjust the sample pH to approximately 7.5 using dilute ammonia or formic acid. This ensures optimal retention of zwitterionic fluoroquinolones on the SPE sorbent.[7]
Solid-Phase Extraction (SPE) Protocol
The SPE procedure is designed to concentrate the analyte and remove interfering matrix components.[3]
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Loading: Load the 100 mL pre-treated water sample onto the cartridge at a slow, consistent flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped analytes with 5-10 mL of methanol or a solution of 2% trifluoroacetic acid in methanol.[7] Collect the eluate in a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and vortex. The sample is now ready for LC-MS/MS analysis.
Instrumental Analysis: UHPLC-MS/MS
Liquid Chromatography Conditions
The chromatographic method is designed to separate Levofloxacin from other matrix components.
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., ACQUITY UPLC® BEH C18, 2.1 × 100 mm, 1.7 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in water[8][9] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[8][9] |
| Flow Rate | 0.3 mL/min[8] |
| Injection Vol. | 5 µL[8] |
| Column Temp. | 40-45°C[8] |
| Gradient | Start at 10% B, ramp to 90% B over several minutes, hold, then return to initial conditions and equilibrate. |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[9]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.1 - 3.5 kV[8][10] |
| Source Temperature | 150°C[8] |
| Desolvation Temp. | 400°C[8] |
| Desolvation Gas | Nitrogen, ~800 L/hr[8] |
Data and Performance
MRM Transitions
The following MRM transitions should be optimized for the specific instrument used. The precursor ion corresponds to the protonated molecule [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Levofloxacin | 362.2[11] | 318.1 / 261.1 | Optimized (e.g., 15-30) |
| This compound | 365.2[12] | 321.1 / 264.1 | Optimized (e.g., 15-30) |
Note: Product ions for the labeled standard are shifted by +3 Da, corresponding to the isotopic labels.
Method Performance Characteristics
The performance of methods for analyzing fluoroquinolones in water matrices from various studies is summarized below. These values demonstrate the typical sensitivity and reliability that can be achieved.
| Matrix | LOD Range (ng/L) | LOQ Range (ng/L) | Recovery Range (%) | RSD Range (%) | Reference |
| River Water | 10 - 300 | - | 66 - 100 | 2 - 12 | [7] |
| Lake & River Water | 3.2 - 6.2 | ~10 - 20 | 76.3 - 94.2 | 3.6 - 9.1 | [13] |
| Sewage Effluent | 3.2 - 6.2 | ~10 - 20 | 76.3 - 94.2 | 3.6 - 9.1 | [13] |
| Wastewater & Surface Water | 441 - 498 | 2220 - 2494 | 57.6 - 85.2 | 0.56 - 3.50 | [14] |
Workflow Visualization
Conclusion
The described method, combining Solid-Phase Extraction with isotope dilution UHPLC-MS/MS, provides a highly sensitive, selective, and robust protocol for the quantification of levofloxacin in environmental water samples. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring data accuracy, making this approach ideal for environmental monitoring and research applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solid Phase Extraction of Fluoroquinolone Antibiotics from Wastewaters – Assessment of Different Commercial Sorbents [repositorio.ucp.pt]
- 6. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction of fluoroquinolones from aqueous samples using a water-compatible stochiometrically imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry imaging of levofloxacin distribution in TB-infected pulmonary lesions by MALDI-MSI and continuous liquid microjunction surface sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of fluoroquinolone antibiotics in environmental water samples based on magnetic molecularly imprinted polymer extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application of Levofloxacin-13C,d3 in food safety testing for antibiotic residues.
Application Note
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used in both human and veterinary medicine. Its potential for accumulation in food products of animal origin, such as meat, milk, and honey, necessitates sensitive and accurate monitoring to ensure food safety and prevent the development of antibiotic resistance. The isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing a stable isotope-labeled internal standard like Levofloxacin-13C,d3, is the gold standard for the quantitative analysis of levofloxacin residues in complex food matrices. This internal standard closely mimics the chemical and physical properties of the native levofloxacin, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.
Principle of the Method
The methodology involves the extraction of levofloxacin from a homogenized food sample, followed by cleanup and analysis using LC-MS/MS. A known amount of this compound is added to the sample at the beginning of the extraction process. This internal standard co-extracts with the target analyte and compensates for any losses during sample preparation. The separation of levofloxacin and its labeled internal standard is achieved by liquid chromatography, and detection is performed by tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. The ratio of the signal intensity of the analyte to that of the internal standard is used for quantification, providing high accuracy and precision. The MRM transitions for levofloxacin are typically m/z 362.0 → 318.0, and for a deuterated internal standard like levofloxacin-d3, m/z 365.168[1]. It is expected that this compound would have a precursor ion at approximately m/z 366.
Data Presentation
Table 1: LC-MS/MS Parameters for Levofloxacin and this compound
| Parameter | Levofloxacin | This compound (Anticipated) |
| Precursor Ion (m/z) | 362.0 | ~366.1 |
| Product Ion (m/z) | 318.0 | ~321.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |
| Cone Voltage (V) | Optimized for specific instrument | Optimized for specific instrument |
Table 2: Method Validation Data for Levofloxacin Analysis in Various Food Matrices (Representative Values)
| Food Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) |
| Chicken Muscle | 0.1 - 1.0 | 0.3 - 3.0 | 85 - 110 | < 15 |
| Fish Tissue | 0.2 - 1.5 | 0.6 - 5.0 | 80 - 115 | < 15 |
| Milk | 0.05 - 0.5 | 0.15 - 1.5 | 90 - 110 | < 10 |
| Honey | 0.1 - 1.0 | 0.3 - 3.0 | 85 - 115 | < 15 |
Note: The values presented are typical and may vary depending on the specific instrumentation, method, and laboratory. These are compiled based on general performance characteristics of similar validated methods.
Experimental Protocols
Protocol 1: Determination of Levofloxacin Residues in Chicken and Fish Tissue
1. Materials and Reagents
-
Levofloxacin analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
0.45 µm syringe filters
2. Sample Preparation
-
Weigh 2 g of homogenized chicken or fish tissue into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 8 mL of acetonitrile.
-
Homogenize the sample for 1 minute using a high-speed homogenizer.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program: A suitable gradient to ensure separation of levofloxacin from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the transitions specified in Table 1.
Protocol 2: Determination of Levofloxacin Residues in Milk
1. Materials and Reagents
-
Levofloxacin analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (TCA)
-
Water (LC-MS grade)
-
0.45 µm syringe filters
2. Sample Preparation
-
Pipette 2 mL of milk into a 15 mL polypropylene centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 4 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 5,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis
-
Follow the LC-MS/MS conditions as described in Protocol 1.
Protocol 3: Determination of Levofloxacin Residues in Honey
1. Materials and Reagents
-
Levofloxacin analytical standard
-
This compound internal standard
-
Water (LC-MS grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
0.45 µm syringe filters
2. Sample Preparation
-
Weigh 2 g of honey into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Dissolve the honey in 10 mL of water with 0.1% formic acid.
-
Centrifuge the solution at 5,000 rpm for 10 minutes to remove any particulate matter.
-
Condition an SPE cartridge with 5 mL of acetonitrile followed by 5 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis
-
Follow the LC-MS/MS conditions as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for Levofloxacin residue analysis.
References
Troubleshooting & Optimization
Investigating isotopic cross-contribution from levofloxacin to Levofloxacin-13C,d3.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the isotopic cross-contribution from levofloxacin to its stable isotope-labeled internal standard, Levofloxacin-13C,d3, during bioanalytical method development and sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of LC-MS/MS bioanalysis?
A1: Isotopic cross-contribution, also known as isotopic interference, occurs when the isotopic signature of an analyte (e.g., levofloxacin) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), in this case, this compound. This can lead to inaccuracies in quantification, as the signal from the analyte can artificially inflate the signal of the internal standard, or vice-versa.
Q2: What causes isotopic cross-contribution between levofloxacin and this compound?
A2: The primary cause is the natural abundance of stable isotopes of the elements that constitute levofloxacin, particularly Carbon-13 (¹³C). Levofloxacin has the chemical formula C₁₈H₂₀FN₃O₄. Due to the natural abundance of ¹³C (approximately 1.1%), a small percentage of levofloxacin molecules will naturally contain one or more ¹³C atoms. These "heavy" levofloxacin isotopologues can have the same nominal mass as the labeled internal standard, leading to signal overlap.
Q3: How can I predict the potential for isotopic cross-contribution?
A3: The potential for cross-contribution can be predicted by calculating the theoretical isotopic distribution of levofloxacin. This calculation, based on the natural abundance of all constituent isotopes, reveals the expected relative intensity of ions at M+1, M+2, etc., relative to the monoisotopic mass (M). A significant expected intensity at the m/z of the SIL-IS indicates a high potential for cross-contribution.
Q4: What is the acceptable level of isotopic cross-contribution in a bioanalytical method?
A4: While there is no universally mandated limit, regulatory guidelines generally require that the contribution of the analyte to the internal standard signal (and vice versa) should be minimized and not affect the accuracy and precision of the assay. A common target is to ensure that the cross-contribution at the Upper Limit of Quantification (ULOQ) of the analyte does not significantly impact the response of the internal standard.
Troubleshooting Guide
This guide addresses common issues encountered when investigating and mitigating isotopic cross-contribution from levofloxacin to this compound.
| Issue | Potential Cause | Recommended Action |
| Non-linear calibration curve (especially at high concentrations) | Significant cross-contribution from high concentrations of levofloxacin to the this compound signal. | 1. Assess the contribution: Analyze a high concentration standard of levofloxacin and monitor the this compound channel. 2. Optimize chromatography: Improve chromatographic separation to resolve the analyte from any interfering matrix components that might exacerbate the issue. 3. Mathematical correction: Apply a correction factor to the internal standard response based on the empirically determined contribution from the analyte. |
| Poor accuracy and precision of Quality Control (QC) samples | Inconsistent isotopic cross-contribution across the calibration range. | 1. Verify SIL-IS purity: Ensure the this compound standard is of high isotopic purity and is not contaminated with unlabeled levofloxacin. 2. Re-evaluate integration parameters: Ensure consistent and accurate peak integration for both the analyte and the internal standard. |
| Unexpected peaks in the internal standard channel | Contamination of the SIL-IS with unlabeled levofloxacin or presence of an isobaric interference from the matrix. | 1. Analyze a blank matrix sample: To check for matrix interferences. 2. Analyze the SIL-IS working solution alone: To confirm its purity. 3. Optimize MS/MS transition: Select a more specific fragment ion for this compound that is less prone to interference. |
Data Presentation
Table 1: Chemical Formulas and Molecular Weights
| Compound | Chemical Formula | Monoisotopic Molecular Weight ( g/mol ) |
| Levofloxacin | C₁₈H₂₀FN₃O₄ | 361.1438 |
| This compound | C₁₇¹³CH₁₇D₃FN₃O₄ | 365.1660 |
Table 2: Predicted Isotopic Cross-Contribution of Levofloxacin
The following table summarizes the predicted relative abundance of the first four isotopologues of levofloxacin (M+1, M+2, M+3, and M+4) relative to the monoisotopic peak (M). The M+4 isotopologue has the same nominal mass as this compound.
| Isotopologue | Relative Abundance (%) | Primary Contributing Isotopes |
| M+1 | 20.28 | ¹³C, ¹⁵N |
| M+2 | 2.28 | ¹³C₂, ¹³C¹⁵N, ¹⁸O |
| M+3 | 0.18 | ¹³C₃, ¹³C₂¹⁵N, ¹³C¹⁸O |
| M+4 | 0.01 | ¹³C₄, ¹³C₃¹⁵N, ¹³C₂¹⁸O |
Note: These are theoretical values. The actual observed abundances may vary slightly depending on the instrument and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Contribution
Objective: To quantify the percentage of signal contribution from levofloxacin to the this compound MRM transition and vice versa.
Methodology:
-
Prepare separate stock solutions of levofloxacin and this compound in a suitable solvent (e.g., methanol).
-
Prepare two sets of samples:
-
Set A (Analyte to IS): A solution containing levofloxacin at the ULOQ of the intended assay, without the internal standard.
-
Set B (IS to Analyte): A solution containing this compound at the working concentration used in the assay, without the analyte.
-
-
LC-MS/MS Analysis:
-
Inject Set A and acquire data monitoring both the MRM transition for levofloxacin and the MRM transition for this compound.
-
Inject Set B and acquire data monitoring both the MRM transition for this compound and the MRM transition for levofloxacin.
-
-
Data Analysis:
-
For Set A, calculate the peak area of the signal observed in the this compound channel. This represents the cross-contribution from the analyte. Express this as a percentage of the peak area of this compound at its working concentration.
-
For Set B, calculate the peak area of the signal observed in the levofloxacin channel. This represents the contribution from the internal standard (often due to isotopic impurity). Express this as a
-
Technical Support Center: Stability of Levofloxacin-13C,d3 in Frozen Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Levofloxacin and its isotopically labeled internal standard, Levofloxacin-13C,d3, in frozen plasma samples.
Troubleshooting Guide
Encountering variability in your experimental results? This guide will help you troubleshoot potential issues related to the stability of Levofloxacin and this compound in frozen plasma samples.
Diagram: Troubleshooting Workflow for Stability Issues
Caption: A flowchart to diagnose potential sources of instability for Levofloxacin in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for ensuring the stability of Levofloxacin and this compound in plasma samples?
A1: For long-term storage, it is recommended to store plasma samples containing Levofloxacin and its isotopically labeled internal standard, this compound, at ultra-low temperatures. Storage at -80°C is considered ideal for maintaining stability for extended periods.[1] While storage at -20°C is also acceptable for shorter durations, -80°C provides superior long-term stability.
It is crucial to maintain a consistent temperature and avoid temperature fluctuations. Proper monitoring of freezer performance and temperature logs is essential to ensure sample integrity.
Q2: How many freeze-thaw cycles can plasma samples containing Levofloxacin undergo without significant degradation?
A2: Levofloxacin in plasma has been shown to be stable for at least three to five freeze-thaw cycles .[2] However, it is best practice to minimize the number of freeze-thaw cycles. To avoid repeated thawing of the entire sample, it is highly recommended to aliquot plasma samples into smaller, single-use volumes before the initial freezing.
Q3: Is this compound expected to have the same stability profile as unlabeled Levofloxacin?
Q4: What quantitative data is available on the stability of Levofloxacin in frozen plasma?
A4: The following tables summarize the available quantitative data on the stability of Levofloxacin under various frozen storage and handling conditions. The stability is generally considered acceptable if the mean concentration of the analyte is within ±15% of the nominal concentration.
Table 1: Long-Term Freezer Storage Stability of Levofloxacin in Human Plasma
| Storage Temperature | Duration | Analyte Concentration | Mean % Bias from Nominal | Reference |
| -20°C | 7 days | Low & High QC | -1.2% to 2.7% | [2] |
| -20°C | 4 weeks | 40 and 8000 ng/mL | No significant differences | [3] |
| -80°C | 1 month | Not specified | Stable | [1] |
| -80°C | 6 months | Not specified | Stable | [1] |
Table 2: Freeze-Thaw Stability of Levofloxacin in Human Plasma
| Number of Cycles | Storage Temp Between Cycles | Analyte Concentration | Mean % Bias from Nominal | Reference |
| 3 | -20°C | 40 and 8000 ng/mL | No significant differences | [3] |
| 5 | -20°C | Low & High QC | -1.2% to 2.7% | [2] |
Experimental Protocols
Protocol: Assessment of Long-Term Stability of Levofloxacin in Frozen Plasma
This protocol outlines a typical procedure for evaluating the long-term stability of Levofloxacin and this compound in human plasma.
1. Materials and Reagents:
-
Blank human plasma (screened for interferences)
-
Levofloxacin analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Calibrated pipettes and appropriate tips
-
Polypropylene microcentrifuge tubes
-
-20°C and -80°C freezers (calibrated and monitored)
-
LC-MS/MS system
2. Preparation of Quality Control (QC) Samples:
-
Prepare stock solutions of Levofloxacin and this compound in a suitable solvent (e.g., Methanol).
-
Spike blank human plasma with Levofloxacin to prepare low, medium, and high concentration QC samples.
-
Aliquot the QC samples into single-use polypropylene tubes.
3. Experimental Workflow:
Caption: A diagram illustrating the key steps in a long-term stability study of Levofloxacin in plasma.
4. Sample Analysis:
-
At each designated time point, retrieve the stored QC samples from the freezer.
-
Allow the samples to thaw completely at room temperature.
-
Perform sample extraction. A common method is protein precipitation:
-
Add a specific volume of cold acetonitrile (containing the internal standard, this compound) to the plasma sample.
-
Vortex mix thoroughly to precipitate plasma proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analyze the extracted samples using a validated LC-MS/MS method.
5. Data Evaluation:
-
Calculate the concentration of Levofloxacin in the QC samples at each time point.
-
Compare the mean concentration of the stored QC samples to the mean concentration of the time-zero samples.
-
Calculate the percentage bias using the formula: % Bias = [(Mean concentration at Tx - Mean concentration at T0) / Mean concentration at T0] * 100
-
The analyte is considered stable if the mean percentage bias is within ±15%.
References
How to resolve co-eluting peaks in levofloxacin analysis?
Welcome to the technical support center for resolving chromatographic issues in levofloxacin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges such as co-eluting peaks during their experiments.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, can significantly impact the accuracy and reliability of levofloxacin analysis. This guide provides a systematic approach to diagnosing and resolving this common issue.
Problem: My levofloxacin peak is not fully resolved from a neighboring peak.
This can manifest as shouldering, tailing, or a broad, asymmetrical peak. The first step is to identify the potential cause of the co-elution.
Step 1: Identify the Nature of the Co-eluting Peak
Is the co-eluting peak a known impurity, a degradation product, or an unknown compound?
-
Known Impurities: Levofloxacin has several known process-related impurities and degradation products.[1][2][3] Common impurities include Impurity A (10-Fluoro Levofloxacin), Impurity B (Levofloxacin ethyl ester), and Impurity C (a piperazine analog).[1]
-
Degradation Products: Levofloxacin is susceptible to degradation under stress conditions such as acid, base, oxidation, heat, and light.[1][4]
-
Unknown Compounds: If the peak is not a known impurity or degradation product, it may be an excipient from the formulation or a contaminant.
A logical workflow for troubleshooting co-eluting peaks is presented below.
Caption: Initial diagnostic workflow for co-eluting peaks.
Step 2: Method Optimization Strategies
Once you suspect a chemical co-elution issue, several chromatographic parameters can be adjusted to improve resolution.
The mobile phase composition is a powerful tool for manipulating selectivity and resolving co-eluting peaks.[5][6]
-
Adjusting the Organic Modifier Ratio: In reversed-phase HPLC, altering the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile or methanol) can change the retention times of levofloxacin and its impurities.[7][8][9]
-
Changing the Organic Modifier: If adjusting the ratio is insufficient, switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can significantly alter selectivity due to different solvent properties.[5]
-
Modifying the Mobile Phase pH: The pH of the mobile phase can affect the ionization state of levofloxacin and its impurities, thereby influencing their retention behavior and improving separation.[4][10] The pKa of the carboxylic acid group in levofloxacin is near 6.0, so pH adjustments around this value can be particularly effective.[4]
-
Using Ion-Pairing Agents or Additives: Additives like triethylamine can improve peak shape and resolution, especially for basic compounds.[4]
The following diagram illustrates the workflow for mobile phase optimization.
Caption: Workflow for mobile phase optimization to resolve co-elution.
If mobile phase adjustments do not yield the desired resolution, changing the stationary phase is the next logical step.[5][6]
-
Change Column Chemistry: Switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl or cyano column) can provide a different separation selectivity.[4] For instance, some impurities that co-elute on a C18 column may be well-resolved on a phenyl column.[4]
-
Decrease Particle Size: Using a column with smaller particles (e.g., 3 µm instead of 5 µm) increases column efficiency and can improve the resolution of closely eluting peaks.[5]
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance resolution, although this will also increase analysis time and backpressure.[11]
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity and resolution.[12]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase, but this will also increase the run time.[12]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of levofloxacin that I should be aware of?
A1: Common process-related impurities include Levo acid/10-Fluoro Levofloxacin impurity (impurity A), Levofloxacin ethyl ester (impurity B), and a simple piperazine analog of Levofloxacin (impurity C).[1] Degradation products can also be formed under various stress conditions.[1][4]
Q2: I'm seeing a shoulder on my levofloxacin peak. What is the most likely cause?
A2: A shoulder on a peak often indicates the presence of a co-eluting compound.[13] This could be an impurity, a degradation product, or another component of your sample matrix. The first step is to determine if it's a chemical co-elution or a physical problem with your column.[14] If other peaks in the chromatogram are symmetrical, it is likely a chemical co-elution issue that can be addressed by method optimization.
Q3: How does pH affect the separation of levofloxacin and its impurities?
A3: The pH of the mobile phase can alter the charge of ionizable functional groups on levofloxacin and its impurities.[10][12] Levofloxacin has a carboxylic acid group with a pKa around 6.0.[4] Changing the mobile phase pH around this value will change the degree of ionization, which can significantly alter the retention time and selectivity between levofloxacin and its impurities.
Q4: Can I use a gradient elution method to improve separation?
A4: Yes, a gradient elution, where the mobile phase composition is changed over time, is an excellent strategy for separating complex mixtures with components that have a wide range of polarities.[12] For levofloxacin and its impurities, a gradient can help to resolve closely eluting peaks while also reducing the overall run time.
Experimental Protocols
Below are examples of HPLC methods that have been successfully used to separate levofloxacin from its related substances.
Method 1: Isocratic Separation of Levofloxacin and Impurities A, B, and C
This method is designed for the separation of levofloxacin from its known impurities.[1]
| Parameter | Condition |
| Column | Cosmosil C18 (250mm x 4.6mm), 5µm |
| Mobile Phase | Buffer and Methanol (68:32 v/v) |
| Buffer | (Details of buffer preparation should be included here if available in the source) |
| Flow Rate | (Not specified in the abstract, a typical flow rate would be 1.0 mL/min) |
| Detection | UV (Wavelength not specified in the abstract) |
| Resolution | Resolution between levofloxacin and impurity B was found to be more than 2.0.[1] |
Method 2: Isocratic Separation of Levofloxacin and its Process-Related Impurities
This method provides good resolution between levofloxacin and its process-related impurities and degradation products.[4]
| Parameter | Condition |
| Column | YMC Pack Pro C18 (50mm x 4.6mm), 3.0µm |
| Mobile Phase | 1.0% (v/v) triethylamine in water (pH adjusted to 6.30 with orthophosphoric acid), methanol, and acetonitrile (7.7:1.3:1.0 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 235 nm |
| Column Temperature | 25 °C |
| Resolution | All impurities and degradants were well separated from levofloxacin with a resolution greater than 1.5.[4] |
Method 3: Gradient Method for Levofloxacin in Pharmaceutical Formulations
This method utilizes a gradient elution for the quantification of levofloxacin.[15]
| Parameter | Condition |
| Column | C18 reversed-phase column (150 x 3.9 mm), 5 µm |
| Mobile Phase | Gradient elution (specific gradient profile not detailed in the abstract) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-visible detector at 275 nm |
| Run Time | 25 minutes |
Quantitative Data Summary
The following table summarizes key performance parameters from the referenced analytical methods.
| Method | Analyte(s) | Column | Retention Time (min) | Resolution (Rs) |
| Method 1[1] | Levofloxacin, Impurities A, B, C | Cosmosil C18 (250x4.6mm, 5µm) | Not Specified | > 2.0 (between Levo and Impurity B) |
| Method 2[4] | Levofloxacin and related substances | YMC Pack Pro C18 (50x4.6mm, 3µm) | Not Specified | > 1.5 (for all impurities) |
| Method from Prasad Babu et al.[8] | Levofloxacin | Inertsil ODS-3V (250x4.6mm, 5µm) | 11.20 | Not Applicable (single analyte) |
| Method from JETIR[9] | Levofloxacin | C18 Symmetry (150x4.6mm, 5µm) | 3.661 and 5.116 | Not Specified |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. The specific chromatographic conditions may need to be optimized for your particular instrumentation and sample matrix. Always refer to validated analytical methods and relevant pharmacopeial guidelines.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. akjournals.com [akjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. Spectrophotometric and rp-hplc method development and validation of levofloxacin [wisdomlib.org]
- 8. abap.co.in [abap.co.in]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 12. mastelf.com [mastelf.com]
- 13. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. e3s-conferences.org [e3s-conferences.org]
Calibrator and quality control preparation for levofloxacin assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levofloxacin assays. The information is designed to address specific issues that may be encountered during the preparation of calibrators and quality control (QC) samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stock solution of levofloxacin is not dissolving properly. What should I do?
A1: Levofloxacin's solubility is pH-dependent. Ensure you are using the correct solvent as specified in your validated method.
-
Troubleshooting Steps:
-
Verify Solvent: Double-check the recommended solvent for your stock solution. While distilled water can be used, mild acids or bases may be required depending on the salt form of the levofloxacin standard. For instance, a 0.1 M hydrochloric acid solution can be used to aid dissolution.
-
Check pH: The solubility of levofloxacin is relatively constant at approximately 100 mg/mL between pH 0.6 and 5.8. Above pH 5.8, the solubility increases significantly. If your method allows, you can adjust the pH of the solvent.
-
Sonication: Use a sonicator to aid in the dissolution of the levofloxacin powder.
-
Gentle Warming: If appropriate for the stability of levofloxacin, gentle warming of the solution can be employed, but be cautious to avoid degradation.
-
Q2: What are the typical concentration ranges for calibration standards and quality control samples for levofloxacin assays?
A2: The concentration range will depend on the specific application, such as therapeutic drug monitoring or pharmacokinetic studies, and the sensitivity of the analytical method (e.g., HPLC-UV, LC-MS/MS). However, some common ranges are provided in the table below.
Q3: My quality control (QC) sample results are outside the acceptance criteria. What are the possible causes and solutions?
A3: QC samples failing to meet acceptance criteria can be due to a variety of reasons, from sample preparation errors to instrument issues. The acceptance criteria for QC samples in chromatographic assays are generally that at least 67% of the QCs should be within ±15% of the nominal concentration, and at least 50% of the QCs at each level should be within ±15% of their nominal value.
-
Troubleshooting Steps:
-
Review Preparation Protocol: Carefully review the preparation protocol for both calibrators and QC samples. Ensure that all dilutions were performed correctly and that the correct stock solutions were used.
-
Check for Pipetting Errors: Inaccurate pipetting can lead to significant errors in concentration. Verify the calibration and proper use of your pipettes.
-
Assess Stock Solution Stability: If the stock solution has been stored for an extended period, it may have degraded. Prepare a fresh stock solution and repeat the analysis. Levofloxacin solutions are known to be light-sensitive, so they should be stored in amber bottles.
-
Evaluate Matrix Effects (for LC-MS/MS): Matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification. To investigate this, you can perform a post-extraction addition experiment. If matrix effects are significant, you may need to optimize
-
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Levofloxacin Against a High-Performance Liquid Chromatography (HPLC) Reference Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of levofloxacin in human plasma against a reference High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The information presented is based on experimental data from published studies and is intended to assist researchers in selecting the appropriate analytical method for their specific needs.
Introduction
Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely used in clinical practice. Accurate and reliable quantification of levofloxacin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. While various analytical methods are available, LC-MS/MS has become increasingly popular due to its high sensitivity and selectivity.[1] This guide evaluates the performance of a typical LC-MS/MS method against a conventional HPLC-UV method, focusing on key validation parameters as per regulatory guidelines.[2][3]
Methodology Comparison
A summary of the validation parameters for both the LC-MS/MS and a reference HPLC-UV method for the determination of levofloxacin in human plasma is presented below. The data has been compiled from multiple sources to provide a comprehensive overview.
Table 1: Comparison of Validation Parameters
| Validation Parameter | LC-MS/MS Method | Reference HPLC-UV Method |
| Linearity Range | 0.1 - 10.0 µg/mL | 0.05 - 300 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9991 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] | 0.05 µg/mL |
| Intra-day Precision (%CV) | < 11% | Not explicitly stated, but method deemed precise |
| Inter-day Precision (%CV) | < 11% | Not explicitly stated, but method deemed precise |
| Accuracy (Bias %) | < 4.7% | Recovery: 96.37 - 110.96% |
| Recovery | 95.2 - 104.5%[1] | 96.37 - 110.96%[4][5] |
| Specificity/Selectivity | High (no interference observed) | Potential for interference from matrix components |
| Run Time | ~1.3 - 5 minutes[1][6] | Longer run times are typical |
Experimental Protocols
LC-MS/MS Method Protocol
This protocol is a representative example for the quantification of levofloxacin in human plasma.
1. Sample Preparation:
-
To 0.1 mL of human plasma, add a suitable internal standard (e.g., a deuterated analog of levofloxacin).
-
Perform protein precipitation by adding an organic solvent such as methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.[1]
2. Liquid Chromatography:
-
Column: Zorbax SB-C18 or equivalent.[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a modifier like formic acid (e.g., 17:83 v/v acetonitrile and 0.1% formic acid in water).[1]
-
Flow Rate: 1 mL/min.[1]
-
Column Temperature: 50°C.[1]
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Monitor the specific precursor to product ion transitions for levofloxacin and the internal standard.
Reference HPLC-UV Method Protocol
This protocol is a representative example for the quantification of levofloxacin.
1. Sample Preparation:
-
Sample preparation can vary, but typically involves protein precipitation followed by solvent evaporation and reconstitution in the mobile phase.
2. High-Performance Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used.[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1 mL/min.[8]
-
Detection: UV detection at the wavelength of maximum absorbance for levofloxacin, which is around 293 nm.[8][9]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the validation of a bioanalytical method.
Caption: Workflow for Bioanalytical Method Validation.
Conclusion
The LC-MS/MS method demonstrates high sensitivity, specificity, and a rapid analysis time, making it a powerful tool for the quantification of levofloxacin in biological matrices.[1] While the HPLC-UV method is also a valid and widely used technique, it may be more susceptible to matrix interferences and generally has a higher limit of quantification compared to LC-MS/MS.[4][5] The choice between these methods will depend on the specific requirements of the study, including the need for high sensitivity, sample throughput, and the availability of instrumentation. For regulated bioanalysis where high sensitivity and specificity are paramount, the LC-MS/MS method is often the preferred choice.
References
- 1. researchgate.net [researchgate.net]
- 2. elearning.unite.it [elearning.unite.it]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a UPLC-MS/MS method for simultaneous quantification of levofloxacin, ciprofloxacin, moxifloxacin and rifampicin in human plasma: Application to the therapeutic drug monitoring in osteoarticular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UV spectrophotometric method for levofloxacin estimation. [wisdomlib.org]
Cross-validation of a levofloxacin bioanalytical method between laboratories.
This guide provides a comprehensive comparison of a bioanalytical method for levofloxacin, cross-validated between two independent laboratories. The objective is to present key performance metrics, detailed experimental protocols, and supporting data to assist researchers, scientists, and drug development professionals in evaluating and implementing similar bioanalytical assays.
Introduction
The cross-validation of a bioanalytical method is a critical step in the drug development process, particularly when sample analysis is transferred between laboratories or when data from different sites are combined for a single study. This process ensures that the method is robust and provides equivalent, reliable data regardless of the testing location. This guide details the cross-validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of levofloxacin in human plasma, conducted at two separate facilities, designated as Laboratory A and Laboratory B.
Comparative Performance Data
The following tables summarize the quantitative results from the cross-validation study, comparing the performance of the levofloxacin bioanalytical method at Laboratory A and Laboratory B.
Table 1: Calibration Curve and Linearity
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Range | 0.1 - 10.0 µg/mL | 0.1 - 10.0 µg/mL | N/A |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | N/A |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| LLOQ Accuracy (%) | 98.5% | 102.3% | 80 - 120% |
| LLOQ Precision (%RSD) | 8.7% | 9.5% | ≤ 20% |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
Laboratory A
| QC Level | Nominal Conc. (µg/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |
| LQC | 0.3 | 101.2 | 6.5 | 103.1 | 7.8 |
| MQC | 4.0 | 98.9 | 4.2 | 99.5 | 5.1 |
| HQC | 8.0 | 100.5 | 3.8 | 101.0 | 4.5 |
Laboratory B
| QC Level | Nominal Conc. (µg/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |
| LQC | 0.3 | 104.5 | 7.1 | 105.8 | 8.2 |
| MQC | 4.0 | 101.8 | 5.0 | 102.3 | 6.3 |
| HQC | 8.0 | 99.2 | 4.1 | 100.1 | 5.3 |
Acceptance Criteria: Accuracy within ±15% of nominal (±20% for LLOQ), Precision ≤15% RSD (≤20% for LLOQ).
Table 3: Stability Assessment
| Stability Condition | Laboratory A (% Change) | Laboratory B (% Change) | Acceptance Criteria |
| Bench-Top (6 hours) | -4.2% | -5.1% | ≤ ±15% |
| Freeze-Thaw (3 cycles) | -6.8% | -7.5% | ≤ ±15% |
| Long-Term (-70°C, 30 days) | -8.1% | -9.3% | ≤ ±15% |
Experimental Protocols
The following protocols were employed by both laboratories during the cross-validation study.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of the internal standard (ciprofloxacin, 1 µg/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an HPLC vial.
-
Inject 20 µL onto the HPLC system.
HPLC-UV Method Parameters
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection Wavelength: 294 nm
-
Run Time: 10 minutes
Cross-Validation Workflow
The following diagram illustrates the logical workflow of the cross-validation process between the two participating laboratories.
Conclusion
The cross-validation of the levofloxacin bioanalytical method demonstrated a high degree of concordance between Laboratory A and Laboratory B. The data presented in this guide confirms that the method is robust, reproducible, and transferable. Both laboratories successfully met the pre-defined acceptance criteria for linearity, precision, accuracy, and stability. This provides confidence that the method can be reliably used across different sites to generate consistent and high-quality data for pharmacokinetic and other clinical studies.
Performance Showdown: Levofloxacin-13C,d3 vs. a Structural Analog Internal Standard in Bioanalysis
A Comparison Guide for Researchers in Drug Development
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Levofloxacin-13C,d3, or a structurally similar molecule, known as a structural analog.
This guide provides an objective comparison of the performance of this compound against a structural analog internal standard in the bioanalysis of levofloxacin. The information presented is synthesized from various validation studies to provide researchers, scientists, and drug development professionals with the necessary data to make an informed decision for their analytical needs.
Key Performance Parameters: A Head-to-Head Comparison
The following tables summarize the typical performance characteristics of an analytical method for levofloxacin using either a stable isotope-labeled internal standard (represented by Levofloxacin-d8, which behaves similarly to this compound) or a structural analog internal standard (represented by Enrofloxacin).
Table 1: Accuracy and Precision
| Parameter | Levofloxacin-d8 (SIL IS) | Enrofloxacin (Structural Analog IS) |
| Intra-day Precision (%CV) | 1.4% to 9.3% | <9% |
| Inter-day Precision (%CV) | 2.1% to 7.2% | <9% |
| Accuracy | 89.1% to 112.4% | 92.1% to 104% |
Data synthesized from multiple sources for illustrative comparison.
Table 2: Matrix Effect and Recovery
| Parameter | Levofloxacin-d8 (SIL IS) | Enrofloxacin (Structural Analog IS) |
| Matrix Effect | 93.1% to 105.8% | Not explicitly quantified, but compensated for |
| Extraction Recovery | 90.1% to 109.2% | 90.9% to 99.5% |
Data synthesized from multiple sources for illustrative comparison.
The Underlying Principles: Why the Choice Matters
Stable isotope-labeled internal standards are generally considered the "gold standard" in quantitative LC-MS/MS. This is because their physicochemical properties are nearly identical to the analyte of interest. They co-elute chromatographically and exhibit similar ionization efficiency and susceptibility to matrix effects. Consequently, any variation that affects the analyte during sample processing and analysis is mirrored by the SIL IS, leading to a more accurate and precise quantification.
Structural analog internal standards, while often more readily available and less expensive, have different chemical structures. This can lead to differences in chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte. While a well-chosen structural analog can provide acceptable results, there is a higher risk of differential matrix effects, where the IS and the analyte are not affected by interfering compounds in the sample matrix to the same extent.
Visualizing the Workflow and Logic
To better understand the experimental process and the role of the internal standard, the following diagrams illustrate a typical workflow for comparing internal standards and the logical basis for their use.
Caption: Experimental workflow for the comparison of internal standards in a bioanalytical method.
The Gold Standard for Levofloxacin Bioanalysis: Justifying the Use of a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of levofloxacin, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. While various internal standards can be employed, this guide provides a comprehensive comparison, supported by experimental data, to justify the use of a stable isotope-labeled (SIL) internal standard as the superior choice for levofloxacin bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary role of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample preparation and the analytical process. An ideal IS should mimic the analyte of interest throughout the entire analytical workflow, from extraction to detection. Due to their near-identical physicochemical properties to the analyte, SIL internal standards are widely recognized as the gold standard for LC-MS/MS assays. They co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
To illustrate the advantages of a SIL internal standard, this section compares the performance of a SIL levofloxacin standard (e.g., levofloxacin-¹³C,d₃) with commonly used structural analog internal standards, such as enrofloxacin and ciprofloxacin. The following tables summarize key performance metrics from published bioanalytical methods.
Table 1: Comparison of Method Performance Parameters
| Parameter | Stable Isotope-Labeled IS Method | Structural Analog IS Method (Enrofloxacin)[1] | Structural Analog IS Method (Ciprofloxacin)[2] |
| Linearity (r²) | > 0.99 | > 0.999[1] | > 0.999[2] |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent | 0.13 ng/mL[1] | 10.0 ng/mL[2] |
| Intra-day Precision (%RSD) | Typically < 5% | < 9%[1] | 2.9 - 7.8%[2] |
| Inter-day Precision (%RSD) | Typically < 5% | < 9%[1] | 2.9 - 7.8%[2] |
| Accuracy (% Bias or Relative Error) | Typically within ± 5% | 92.1 - 104% (as a percentage of the nominal concentration)[1] | -7.3% to -2.2%[2] |
| Mean Recovery (%) | > 90% | 95.5%[1] | 55.2%[2] |
Table 2: Matrix Effect and Recovery Comparison
| Parameter | Stable Isotope-Labeled IS Method | Structural Analog IS Method (Enrofloxacin)[1] |
| Matrix Effect | Effectively compensated | Not explicitly reported, but high extraction efficiency suggests mitigation |
| Extraction Efficiency (%) | High and consistent with analyte | 90.9 - 99.5%[1] |
While well-validated methods using structural analogs can provide acceptable performance, SIL internal standards consistently demonstrate superior capability in mitigating the variability introduced by matrix effects. The near-identical chemical and physical properties of a SIL IS to the analyte ensure that any suppression or enhancement of the MS signal due to the sample matrix affects both the analyte and the IS to the same degree. This results in a more stable and reliable analyte-to-IS peak area ratio, leading to improved accuracy and precision.
Experimental Protocols
Key Experiment: Bioanalytical Method for Levofloxacin in Human Plasma using a Stable Isotope-Labeled Internal Standard
This section outlines a typical experimental protocol for the quantification of levofloxacin in human plasma using a SIL internal standard and LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the SIL internal standard working solution (e.g., levofloxacin-¹³C,d₃ at 1 µg/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte and IS, and then return to initial conditions for column re-equilibration.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Levofloxacin: e.g., m/z 362.2 → 318.2
-
Levofloxacin-¹³C,d₃: e.g., m/z 366.2 → 322.2
-
Visualizing the Rationale and Workflow
The following diagrams illustrate the core concepts justifying the use of a SIL internal standard and the typical analytical workflow.
Caption: Principle of Isotope Dilution using a SIL-IS.
The diagram above illustrates how the SIL internal standard, having nearly identical properties to the analyte, experiences the same experimental variations, thus ensuring a constant peak area ratio and accurate quantification.
Caption: A typical bioanalytical workflow.
This workflow diagram outlines the key steps in a bioanalytical method for levofloxacin, highlighting the crucial addition of the SIL internal standard at the beginning of the sample preparation process.
References
- 1. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the determination of levofloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
